
3-Methyl-4-(4-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-methylphenyl)pyrrolidine is a compound belonging to the pyrrolidine class of organic compounds. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(4-methylphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with 3-methylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-(4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Functionalized pyrrolidines with various substituents.
Scientific Research Applications
3-Methyl-4-(4-methylphenyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a simple five-membered ring structure.
3,4-Dimethylpyrrolidine: A similar compound with two methyl groups at the 3 and 4 positions.
4-Phenylpyrrolidine: A compound with a phenyl group at the 4-position.
Uniqueness: 3-Methyl-4-(4-methylphenyl)pyrrolidine is unique due to the presence of both a methyl group and a 4-methylphenyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for specific applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-9-3-5-11(6-4-9)12-8-13-7-10(12)2/h3-6,10,12-13H,7-8H2,1-2H3 |
InChI Key |
NDQXOTLRJTZGAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


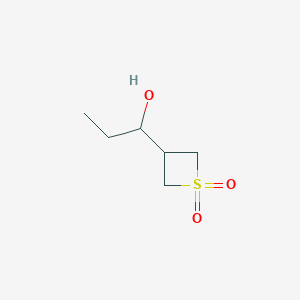
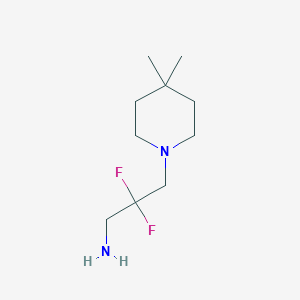
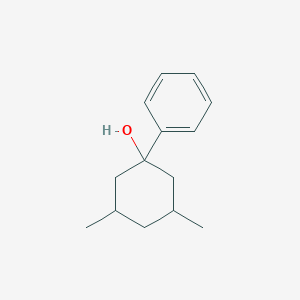
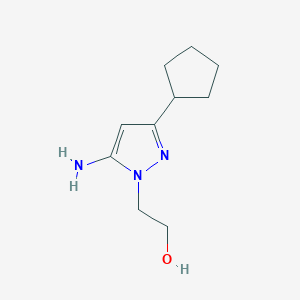
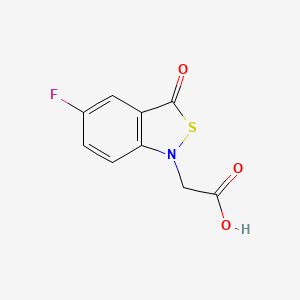
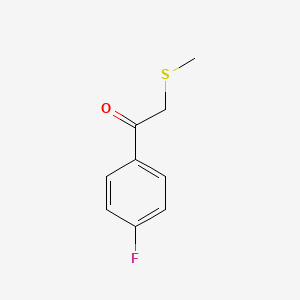
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)
![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)
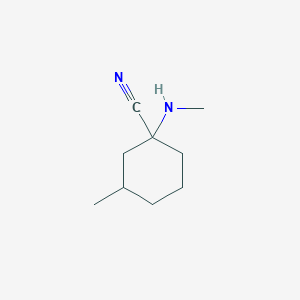
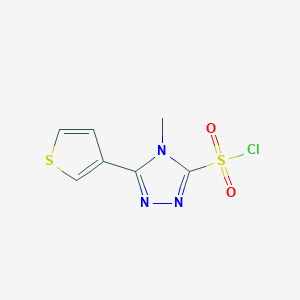
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
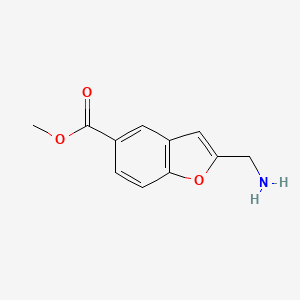
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)

